Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate
Description
Properties
CAS No. |
6332-49-6 |
|---|---|
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
ethyl 6,8-dichloro-2-pyridin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-9-15(10-3-5-20-6-4-10)21-16-12(13)7-11(18)8-14(16)19/h3-9H,2H2,1H3 |
InChI Key |
QUVNSBLXJVWUEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-chloroquinoline with pyridine-4-carboxaldehyde in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst to yield the desired ethyl ester
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is in cancer research. Several studies have investigated its potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets the ATP-binding site of these kinases, leading to reduced cell growth in various cancer cell lines .
- Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 5 µM. This suggests that the compound could serve as a lead for developing new anticancer therapies .
Antimicrobial Properties
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Broad-Spectrum Activity : Research indicates that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes .
Photovoltaic Materials
Recent studies have explored the use of this compound in the development of organic photovoltaic materials:
- Efficiency Enhancement : The incorporation of this compound into polymer matrices has been shown to enhance the efficiency of solar cells due to its favorable electronic properties and light absorption characteristics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | IC50 = 5 µM against MCF7 cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |
| Material Science | Organic Photovoltaics | Enhanced efficiency in solar cells |
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
*Similarity scores derived from Tanimoto coefficient-based structural comparisons .
Key Structural Differences and Implications
Substituent Positions: The target compound’s 6,8-dichloro substitution contrasts with analogs bearing methyl groups (e.g., 31602-09-2) or single chlorine atoms (e.g., 37041-32-0). The pyridin-4-yl group at position 2 introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions, which are absent in analogs with alkyl or halogen substituents. This could improve binding affinity in biological targets (e.g., kinase inhibitors) .
Ester Position :
- The target compound’s 4-COOEt group differs from analogs with ester moieties at position 3 (e.g., 338954-50-0). Position 4 esters may alter steric hindrance and electronic effects, influencing reactivity in hydrolysis or nucleophilic substitution reactions .
Chlorine vs.
Biological Activity
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a quinoline scaffold with two chlorine substituents at positions 6 and 8, and a pyridine moiety at position 2. The presence of these functional groups influences its biological properties significantly.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives often possess antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, notably Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .
- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promising results in reducing cell viability in vitro .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This aspect is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Cells :
- In vitro assays were performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment, suggesting moderate cytotoxicity that warrants further investigation into its mechanism of action .
- Anti-inflammatory Activity :
Table 1: Biological Activities of this compound
Q & A
Q. Basic
¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 6.95–7.13 ppm) and carbonyl carbons (δ ~170 ppm) .
IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1731 cm⁻¹) .
Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 245 [M⁺] for a related quinoline ester) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
What strategies optimize oxidative aromatization in quinoline ester synthesis?
Q. Advanced
Catalyst Selection : PEG-based ionic liquids (e.g., PEG1000-BMImI) enhance H₂O₂ efficiency, reducing side reactions .
Solvent Control : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) stabilize intermediates at high temperatures (378 K) .
Reaction Monitoring : TLC or HPLC tracks dihydropyridine conversion, ensuring minimal over-oxidation .
Data Contradiction : While H₂O₂ is widely used, some protocols report superior yields with MnO₂ or DDQ, highlighting the need for substrate-specific optimization .
How do substituent positions influence biological activity in quinoline derivatives?
Q. Basic
- Chlorine Substituents : 6,8-Dichloro groups enhance lipophilicity and target binding (e.g., enzyme active sites) .
- Pyridin-4-yl Moiety : Facilitates π-stacking with aromatic residues in proteins, as seen in antimalarial quinolines .
- Ester Flexibility : Ethyl esters improve solubility compared to methyl analogs, balancing bioavailability and stability .
Advanced Insight : Molecular docking studies suggest that the 4-carboxylate group interacts with catalytic lysine residues in kinase targets, a hypothesis validated via mutagenesis .
What methods address stereochemical challenges in quinoline synthesis?
Q. Advanced
Chiral Catalysts : Use of (R)-BINOL-derived catalysts induces enantioselectivity in dihydropyridine formation .
Crystallographic-Guided Synthesis : Single-crystal data inform reaction adjustments to favor desired conformers (e.g., envelope vs. boat) .
Dynamic NMR : Variable-temperature NMR resolves rotational barriers in flexible substituents (e.g., ethyl esters) .
Case Study : In 5,6,7,8-tetrahydroquinolines, steric hindrance from 4-chlorophenyl groups forces non-planar conformations, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
